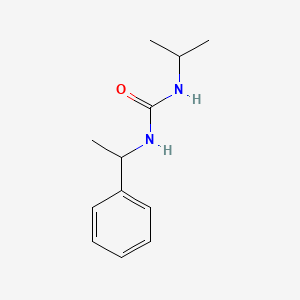
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, also known as PDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been shown to interact with various proteins, such as the NMDA receptor and the dopamine transporter, which may contribute to its physiological effects.
Biochemical and Physiological Effects
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the modulation of oxidative stress, and the regulation of neurotransmitter release. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol in lab experiments is its specificity, as it has been shown to interact with specific proteins and signaling pathways. However, one of the limitations of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. Additionally, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Synthesis Methods
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-2-aminopyrimidine with various reagents, such as ethyl glyoxylate and sodium borohydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In biochemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been used as a tool to study the interactions between proteins and small molecules. In neuroscience, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, making it a potential candidate for the treatment of psychiatric disorders.
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-3-7(2)12-10(11-6)13-4-8(14)9(15)5-13/h3,8-9,14-15H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMVARVKKBDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C(C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)


![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)





